N-(4-fluorobenzyl)-4-methylbenzenesulfonamide
Overview
Description
N-(4-fluorobenzyl)-4-methylbenzenesulfonamide, also known as FBMS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FBMS is a sulfonamide derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
Scientific Research Applications
Crystal Structure Analysis
- Crystal Structures Investigation : Studies have investigated the crystal structures of closely related compounds to N-(4-fluorobenzyl)-4-methylbenzenesulfonamide, such as N-(4-fluorobenzoyl)benzenesulfonamide and N-(4-fluorobenzoyl)-4-methylbenzenesulfonamide. These investigations focused on analyzing packing patterns, intermolecular interactions, and Hirshfeld surface analysis to understand the relationship between crystal structures (Suchetan et al., 2015).
Synthesis and Characterization
- Synthesis and Characterization Studies : The synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a related compound, was detailed through spectroscopic and crystallographic means. This study contributes to the understanding of the synthetic processes and structural features of related sulfonamide compounds (Stenfors & Ngassa, 2020).
Biological Activity and Interactions
Antimicrobial and Lipoxygenase Inhibition Studies : N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides have been synthesized and evaluated for their antibacterial potential and lipoxygenase inhibition. These compounds could be potential therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
DNA Interactions and Antimicrobial Activities : Research on phosphorus-nitrogen compounds, including (4-fluorobenzyl) pendant armed cyclotetraphosphazene derivatives, showed significant DNA interactions and antimicrobial activities. This research provides insights into the potential biomedical applications of these compounds (Elmas et al., 2018).
Spectroscopic and Computational Studies
- Spectroscopic and Computational Analysis : A combined experimental and quantum chemical approach was used to study the spectroscopic investigation and electronic properties of two sulfonamide derivatives. This research contributes to understanding the structural, electronic, and molecular characteristics of such compounds (Mahmood et al.,2016)
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVIVIGZQNAJNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-methylbenzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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